molecular formula C15H16INO B13733500 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide CAS No. 32353-56-3

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide

Cat. No.: B13733500
CAS No.: 32353-56-3
M. Wt: 353.20 g/mol
InChI Key: RVPMHFZVLYNLON-MLBSPLJJSA-M
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Description

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide is an organic compound known for its unique structural and chemical properties. It is often studied for its potential applications in various scientific fields, including chemistry, biology, and materials science. The compound features a pyridinium core with a styryl group substituted at the 2-position, and an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with 4-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in methanol at elevated temperatures (around 353 K) for several hours. The product is then recrystallized from a suitable solvent mixture, such as ethanol-water, to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinium derivatives.

    Reduction: Reduction reactions can convert the styryl group to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinolinium derivatives.

    Reduction: Ethyl-substituted pyridinium compounds.

    Substitution: Various substituted pyridinium derivatives depending on the reagent used.

Scientific Research Applications

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-m

Properties

CAS No.

32353-56-3

Molecular Formula

C15H16INO

Molecular Weight

353.20 g/mol

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium;iodide

InChI

InChI=1S/C15H16NO.HI/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13;/h3-12H,1-2H3;1H/q+1;/p-1/b9-6+;

InChI Key

RVPMHFZVLYNLON-MLBSPLJJSA-M

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC.[I-]

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC.[I-]

Origin of Product

United States

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